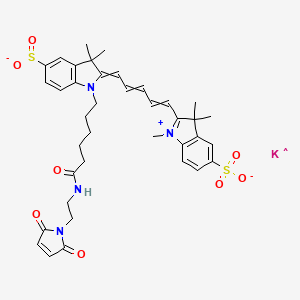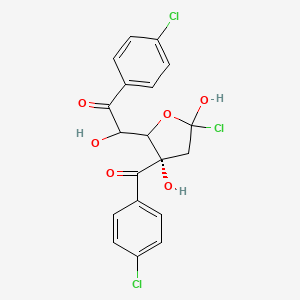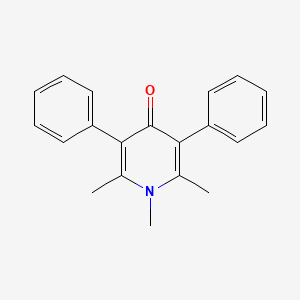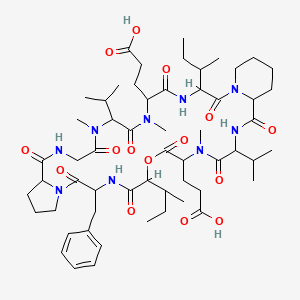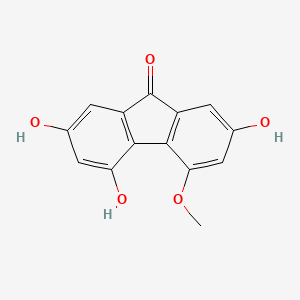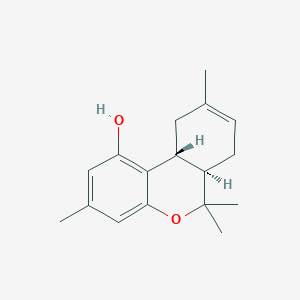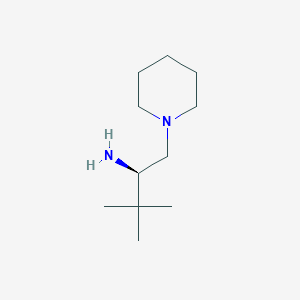
(R)-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine is a chiral amine compound featuring a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylbutan-2-one and piperidine.
Reductive Amination: The key step involves the reductive amination of 3,3-dimethylbutan-2-one with piperidine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired ®-enantiomer.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: ®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring allows the compound to bind to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the study.
Vergleich Mit ähnlichen Verbindungen
(S)-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine: The enantiomer of the compound, which may exhibit different biological activities.
N-Methylpiperidine: A structurally similar compound with a methyl group on the nitrogen atom.
Piperidine: The parent compound, which lacks the dimethylbutyl substituent.
Uniqueness: ®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine is unique due to its chiral nature and the presence of the 3,3-dimethylbutyl group, which can influence its binding affinity and selectivity for specific molecular targets. This makes it a valuable compound in the development of enantioselective drugs and other specialized applications.
Eigenschaften
Molekularformel |
C11H24N2 |
|---|---|
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
(2R)-3,3-dimethyl-1-piperidin-1-ylbutan-2-amine |
InChI |
InChI=1S/C11H24N2/c1-11(2,3)10(12)9-13-7-5-4-6-8-13/h10H,4-9,12H2,1-3H3/t10-/m0/s1 |
InChI-Schlüssel |
HBVFNLLTORWUQS-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)(C)[C@H](CN1CCCCC1)N |
Kanonische SMILES |
CC(C)(C)C(CN1CCCCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







